molecular formula C7H11N5O3 B4692158 ETHYL 2-{[(1H-1,2,4-TRIAZOL-3-YLAMINO)CARBONYL]AMINO}ACETATE

ETHYL 2-{[(1H-1,2,4-TRIAZOL-3-YLAMINO)CARBONYL]AMINO}ACETATE

Cat. No.: B4692158
M. Wt: 213.19 g/mol
InChI Key: PGDZFUMYPOZLAN-UHFFFAOYSA-N
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Description

ETHYL 2-{[(1H-1,2,4-TRIAZOL-3-YLAMINO)CARBONYL]AMINO}ACETATE is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(1H-1,2,4-TRIAZOL-3-YLAMINO)CARBONYL]AMINO}ACETATE typically involves the alkylation of 1H-1,2,4-triazole with an appropriate alkylating agent. One common method involves the reaction of 1H-1,2,4-triazole with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(1H-1,2,4-TRIAZOL-3-YLAMINO)CARBONYL]AMINO}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of ETHYL 2-{[(1H-1,2,4-TRIAZOL-3-YLAMINO)CARBONYL]AMINO}ACETATE involves its interaction with specific molecular targets. For instance, in medicinal applications, the triazole ring can bind to the active site of enzymes or receptors, inhibiting their function. This binding is often facilitated by hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{[(1H-1,2,4-TRIAZOL-3-YLAMINO)CARBONYL]AMINO}ACETATE is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl ester and triazole moieties allows for versatile modifications and applications in different fields.

Properties

IUPAC Name

ethyl 2-(1H-1,2,4-triazol-5-ylcarbamoylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O3/c1-2-15-5(13)3-8-7(14)11-6-9-4-10-12-6/h4H,2-3H2,1H3,(H3,8,9,10,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDZFUMYPOZLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NC1=NC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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